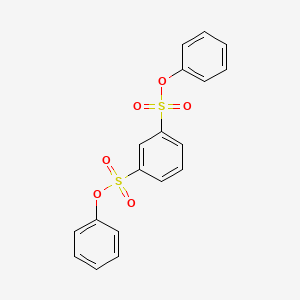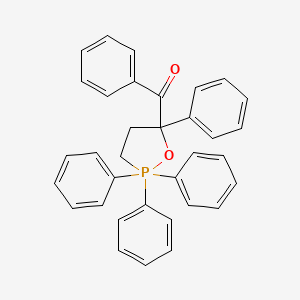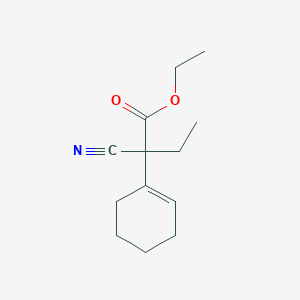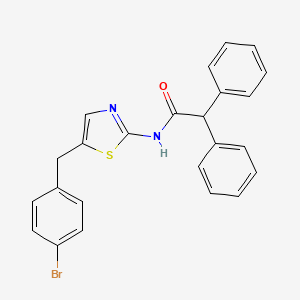
Benzene-1,3-disulfonic acid diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-disulfonic acid diphenyl ester is an organic compound with the molecular formula C18H14O6S2 and a molecular weight of 390.437 g/mol It is a derivative of benzene, featuring two sulfonic acid groups and two phenyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,3-disulfonic acid diphenyl ester can be synthesized through the sulfonation of benzene or benzenesulfonic acid with excess oleum at temperatures ranging from 80 to 250°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using oleum or sulfur trioxide as sulfonating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The esterification step is carried out using phenol in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-disulfonic acid diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene-1,3-disulfonic acid diphenyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,3-disulfonic acid diphenyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-disulfonic acid disodium salt: Similar structure but with sodium ions instead of phenyl ester groups.
Benzene-1,4-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.
Benzene-1,2-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.
Uniqueness
Benzene-1,3-disulfonic acid diphenyl ester is unique due to the specific positioning of its sulfonic acid groups and phenyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
2581-45-5 |
|---|---|
Molecular Formula |
C18H14O6S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
diphenyl benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H14O6S2/c19-25(20,23-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(21,22)24-16-10-5-2-6-11-16/h1-14H |
InChI Key |
NRFDGBFJANBYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974963.png)
![N'-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide](/img/structure/B11974968.png)

![{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11974981.png)

![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975004.png)
![methyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975013.png)

![8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975021.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975047.png)


![2-(1-naphthylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975062.png)
